Beryllium selenate tetrahydrate

Descripción general

Descripción

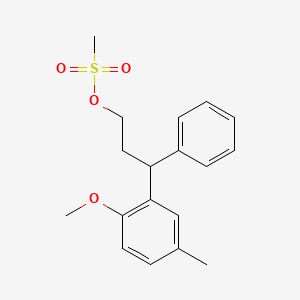

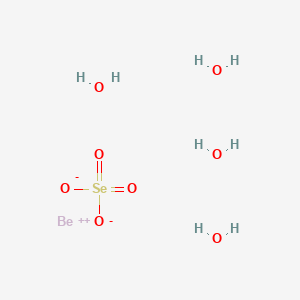

Beryllium selenate tetrahydrate is a compound with the formula Be.O4Se.4H2O . It is also known by its preferred substance name, Beryllium selenate tetrahydrate .

Molecular Structure Analysis

Beryllium selenate tetrahydrate crystallizes in the orthorhombic space group Cmca (D18 2h) . The double beryllium compounds are isostructural and crystallize in the monoclinic space group P2 1 /c (C5 2h) .Aplicaciones Científicas De Investigación

Crystal Structure and Infrared Spectroscopy Studies : A study on the preparation and crystal structure of a new compound, Rb4Be(SeO4)2(HSeO4)2·4H2O, derived from mixed beryllium rubidium selenate solutions, revealed its unique orthorhombic space group and the composition of Be(H2O)4 tetrahedra arranged in layers. This compound's vibrational spectra, including both infrared and Raman, were also analyzed in detail, providing insights into the structural and spectroscopic characteristics of such materials (Georgiev, Wildner, Marinova, & Stoilova, 2010).

Potassium Beryllium Selenate Dihydrate : Research into the solubility and structure of K2Be(SeO4)2·2H2O, another beryllium selenate compound, provided insights into its monoclinic space group, the composition of [Be(SeO4)2(H2O)2]2− groups, and the role of potassium cations and hydrogen bonds in its structure. This compound is isotypic with its sulfate counterpart, offering insights into the comparative strengths of hydrogen bonds and intramolecular interactions in such materials (Georgiev, Stoilova, Wildner, & Karadjova, 2005).

Ammonium Beryllium Selenate Dihydrate : A study on (NH4)2Be(SeO4)2·2H2O provided detailed analysis of its crystallization process, X-ray powder diffraction data, and vibrational spectra. The insights into its structural and spectroscopic properties can inform the understanding of related beryllium selenate compounds (Karadjova, Georgiev, Marinova, & Stoilova, 2013).

Neutron Activation Analysis with Americium–Beryllium : The role of Americium–Beryllium in neutron activation analysis across various research fields such as chemistry, physics, and medicine was examined. This study developed a model to increase the neutron thermal flux of Am-Be sources, which could enhance neutron activation analysis and the production of short-lived radio-elements (Didi, Dadouch, Jai, Tajmouati, & El Bekkouri, 2017).

Beryllium in Fusion Reactors : Beryllium's role as a neutron multiplier in fusion reactor blankets was highlighted. This study examined the neutron multiplication in beryllium and its implications for its use in fusion reactors, providing key insights into the material's suitability for such applications (Basu, Nargundkar, Cloth, Filges, & Taczanowski, 1979).

Safety and Hazards

Beryllium compounds, including Beryllium selenate tetrahydrate, can be hazardous. They may cause severe skin burns and eye damage, serious eye irritation, allergic skin reaction, cancer, respiratory irritation, and damage to organs (respiratory system) through prolonged or repeated exposure by inhalation . It is recommended to avoid contact with skin, eyes, or clothing, not to breathe dust, and to wear suitable gloves and eye/face protection .

Propiedades

IUPAC Name |

beryllium;selenate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCMVCMLGMQKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeH8O8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721091 | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beryllium selenate tetrahydrate | |

CAS RN |

10039-31-3 | |

| Record name | Beryllium selenate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM SELENATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVV5T0Y2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

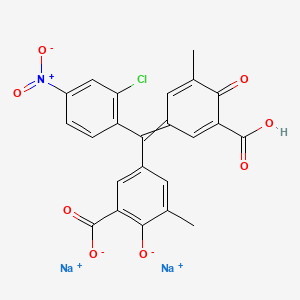

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)